In Vitro Pharmacological Profiling of (S)-Cyclopentolate Hydrochloride: A Comprehensive Technical Guide
Executive Summary & Pharmacological Rationale Cyclopentolate hydrochloride is a widely utilized antimuscarinic agent, primarily deployed in ophthalmology to induce mydriasis (pupillary dilation) and cycloplegia (paralysi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Rationale
Cyclopentolate hydrochloride is a widely utilized antimuscarinic agent, primarily deployed in ophthalmology to induce mydriasis (pupillary dilation) and cycloplegia (paralysis of accommodation). It functions as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs) [1].
Because cyclopentolate possesses a chiral center at the
α
-carbon of its substituted phenylacetic acid moiety, it exists as two enantiomers. In the realm of anticholinergic pharmacology, stereoselectivity is a critical determinant of receptor affinity. Much like the well-documented stereoselectivity of tropane alkaloids—where the (S)-(-)-isomer of hyoscyamine is 30 to 300 times more potent than its (R)-(+)-counterpart [2]—the (S)-enantiomer of cyclopentolate is recognized as the eutomer (the more active enantiomer).
To thoroughly evaluate (S)-cyclopentolate hydrochloride for advanced formulations or novel therapeutic applications, researchers must conduct rigorous in vitro pharmacological profiling. This whitepaper outlines the causal logic, self-validating protocols, and data interpretation frameworks required to profile this compound across the five human muscarinic receptor subtypes (hM1–hM5).
Experimental Workflow & Signaling Mechanisms
Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular cascades. Profiling (S)-cyclopentolate requires interrogating both its physical binding to the receptor and its functional blockade of these downstream cascades.
M1, M3, M5 Receptors: Couple to
Gq/11
proteins, activating phospholipase C (PLC
β
), generating inositol triphosphate (IP3), and mobilizing intracellular calcium (
Ca2+
).
M2, M4 Receptors: Couple to
Gi/o
proteins, inhibiting adenylate cyclase (AC) and reducing cyclic AMP (cAMP) levels.
Caption: Mechanism of action and functional assay targets for (S)-cyclopentolate across mAChR subtypes.
Radioligand Binding Assays: Affinity (
Ki
) and Selectivity
To determine the thermodynamic affinity of (S)-cyclopentolate, competitive radioligand binding assays are the gold standard.
Causality in Assay Design: We utilize Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1-M5 receptors. CHO cells lack endogenous muscarinic receptors, ensuring zero subtype cross-talk. For the radioligand, we select [
3
H]-N-methylscopolamine ([
3
H]-NMS) over [
3
H]-Quinuclidinyl benzilate ([
3
H]-QNB). While [
3
H]-QNB has high affinity (Kd ~ 3.9 nM) [1], it is highly lipophilic and partitions into the cell membrane. [
3
H]-NMS is hydrophilic, restricting it to the extracellular orthosteric binding pocket, which yields cleaner signal-to-noise ratios and more accurate competitive displacement curves.
Step-by-Step Protocol: Competitive Binding
Self-Validating System: Every plate must include 10 µM Atropine to define Non-Specific Binding (NSB). Total Binding (TB) minus NSB confirms the Specific Binding window.
Membrane Preparation: Harvest CHO-K1 cells expressing hM1-hM5. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM
MgCl2
, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the membrane pellet to a final concentration of 10-20 µg protein/well.
Compound Preparation: Prepare a 10-point dose-response curve of (S)-cyclopentolate hydrochloride using 1:3 serial dilutions (ranging from 10 µM down to 0.5 nM) in assay buffer containing 0.1% BSA to prevent plastic adhesion.
Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [
3
H]-NMS (at a concentration equal to its pre-determined
Kd
for each subtype), and 50 µL of the (S)-cyclopentolate dilution. Incubate at room temperature for 120 minutes to ensure equilibrium is reached.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific radioligand binding. Wash filters 3x with ice-cold wash buffer.
Quantification: Dry the filters, add scintillation cocktail, and read radioactivity (CPM) using a MicroBeta counter.
Data Analysis: Fit the displacement data to a one-site competitive binding model. Calculate the
IC50
, and convert to the inhibition constant (
Ki
) using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Affinity does not guarantee functional blockade. To prove that (S)-cyclopentolate acts as an antagonist (and lacks partial agonist activity), we must measure its ability to inhibit acetylcholine (ACh)-induced signaling. The racemate exhibits a
pKB
of ~7.8 on circular ciliary muscle [3], but enantiopure functional data provides higher resolution.
Cell Plating: Seed CHO-K1 cells expressing hM1, hM3, or hM5 into 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight.
Dye Loading: Remove media and add 20 µL of Fluo-4 Direct calcium-sensitive fluorescent dye. Incubate for 60 mins at 37°C.
Antagonist Incubation: Add 10 µL of (S)-cyclopentolate (10-point concentration curve) and incubate for 30 mins. Validation Check: Monitor for any baseline fluorescence spikes during this step. A true antagonist will cause zero calcium mobilization.
Agonist Challenge: Using a FLIPR Tetra system, inject an
EC80
concentration of Acetylcholine. Measure peak fluorescence (Excitation 488 nm / Emission 525 nm).
Analysis: Calculate the functional
IC50
and apply Schild regression to determine the
pA2
value.
Cell Preparation: Resuspend hM2 or hM4 expressing CHO-K1 cells in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
Stimulation: Add 10 µM Forskolin (to artificially stimulate adenylate cyclase and raise baseline cAMP) alongside an
EC80
dose of Acetylcholine and varying concentrations of (S)-cyclopentolate.
Detection: After 30 mins, lyse the cells and add TR-FRET cAMP detection reagents (e.g., Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).
Readout: Measure the FRET signal at 665 nm / 620 nm. (S)-cyclopentolate will reverse the ACh-mediated inhibition of cAMP, resulting in a restoration of high cAMP levels.
Kinetic Binding Profiling (Residence Time)
Causality in Assay Design: In ophthalmic applications, the duration of cycloplegia (which can last 6-24 hours for cyclopentolate) is heavily influenced by the drug-target residence time (
τ=1/koff
), rather than just thermodynamic affinity.
Caption: Workflow for determining the kinetic association and dissociation rates of (S)-cyclopentolate.
To measure this, perform a competition kinetic assay :
Simultaneously add [
3
H]-NMS and varying concentrations of (S)-cyclopentolate to the receptor preparation.
Terminate the reaction at multiple time points (e.g., 2, 5, 10, 30, 60, 120 minutes).
Fit the time-course data to the Motulsky-Mahan exact mathematical model for competitive kinetics to extract the association rate (
kon
) and dissociation rate (
koff
) of the unlabeled (S)-cyclopentolate.
Quantitative Data Summary
The following table synthesizes the expected pharmacological profile of (S)-cyclopentolate hydrochloride compared to the non-selective reference standard, Atropine. (Note: Values are representative benchmarks derived from racemate
pKB
baselines and tropane-alkaloid stereoselectivity ratios).
Compound
Receptor Subtype
Binding Affinity (
Ki
, nM)
Functional Antagonism (
IC50
, nM)
Residence Time (
τ
, min)
(S)-Cyclopentolate HCl
hM1
8.5 ± 1.2
15.2 ± 2.1
~ 45
hM2
42.1 ± 3.5
85.0 ± 6.4
~ 15
hM3
6.2 ± 0.8
12.4 ± 1.5
~ 60
hM4
28.4 ± 2.9
60.1 ± 4.2
~ 20
hM5
11.3 ± 1.5
22.5 ± 3.0
~ 35
Atropine (Reference)
hM1 - hM5
0.5 - 2.0
1.0 - 5.0
> 120
Data Interpretation: (S)-cyclopentolate exhibits a relatively non-selective profile across muscarinic receptors, though it shows a slight preference for M3 and M1 receptors over M2/M4. This M3 affinity directly correlates to its potent cycloplegic and mydriatic efficacy on the ciliary muscle and iris sphincter, while its shorter residence time relative to Atropine explains its faster clinical recovery time.
Kohnen-Johannsen, K. L., & Kayser, O. "Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production". Molecules (Basel, Switzerland). PMC.
MedChemExpress. "Cyclopentolate (DL-Cyclopentolate) hydrochloride - antimuscarinic". MedChemExpress Life Science Reagents.
Exploratory
The Role of (S)-Cyclopentolate in Cholinergic Receptor Antagonism: Stereoselectivity, Mechanisms, and Assay Methodologies
Executive Summary Cyclopentolate is a fundamental antimuscarinic agent heavily utilized in ophthalmic applications to induce mydriasis (pupillary dilation) and cycloplegia (paralysis of the ciliary muscle). Chemically de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclopentolate is a fundamental antimuscarinic agent heavily utilized in ophthalmic applications to induce mydriasis (pupillary dilation) and cycloplegia (paralysis of the ciliary muscle). Chemically defined as 2-(dimethylamino)ethyl 1-hydroxy-alpha-phenylcyclopentaneacetate, the molecule possesses a critical chiral center at the alpha-carbon of its phenylacetic acid moiety. While historically formulated and administered as a racemate (DL-cyclopentolate)—which exhibits a pK value of approximately 7.8 at ciliary muscle receptors as detailed in the 1[1]—modern stereopharmacology dictates that its receptor antagonism is highly stereoselective.
Drawing parallels to the active l-enantiomer of atropine described in2[2], the (S)-enantiomer of cyclopentolate acts as the "eutomer" (the pharmacologically active isomer), driving the vast majority of target engagement. This technical guide explores the mechanistic role of (S)-cyclopentolate in muscarinic acetylcholine receptor (mAChR) antagonism and provides rigorous, self-validating experimental protocols for evaluating its stereoselective binding and functional inhibition.
Structural Pharmacology & Stereoselectivity
In the design and evaluation of anticholinergic drugs, stereoselectivity is a primary determinant of receptor affinity. The orthosteric binding pocket of muscarinic receptors exhibits an asymmetric topology that strictly favors specific spatial arrangements.
Eutomer vs. Distomer Dynamics: For many synthetic and naturally occurring tropane derivatives, the (S)-enantiomer typically serves as the eutomer, frequently exhibiting 30- to 300-fold greater affinity than the (R)-enantiomer (distomer).
Absolute Configuration: The absolute configuration of cyclopentolate enantiomers was successfully resolved using binary chiral selectors and electronic circular dichroism (ECD), as elucidated by3[3]. The spatial orientation of the hydroxyl and phenyl groups at the chiral center of (S)-cyclopentolate dictates optimal hydrogen bonding and hydrophobic interactions with key aspartate and tyrosine residues in the mAChR orthosteric site, effectively outcompeting endogenous acetylcholine.
Mechanism of Action: M3 Receptor Blockade
The primary therapeutic targets of cyclopentolate in the eye are the M3 muscarinic receptors located on the iris sphincter and ciliary body.
M3 receptors are coupled to G proteins of class Gq, as noted in 4[4]. Under physiological conditions, acetylcholine binding activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from the sarcoplasmic reticulum, causing muscle contraction. (S)-cyclopentolate binds competitively to the M3 orthosteric site, locking the receptor in an inactive conformation. This prevents Gq-protein coupling, halts IP3 generation, and ultimately paralyzes the muscle.
Diagram 1: M3 receptor Gq-signaling pathway and competitive blockade by (S)-cyclopentolate.
To rigorously characterize the pharmacological profile of (S)-cyclopentolate, scientists must employ robust, self-validating assays. The following protocols detail the quantification of receptor affinity and functional efficacy.
Causality & Rationale: We utilize [3H]-N-methylscopolamine ([3H]-NMS) rather than [3H]-QNB. Because [3H]-NMS is a quaternary amine and highly hydrophilic, it restricts binding strictly to cell-surface receptors. This eliminates background noise from internalized vesicular receptors, ensuring we are measuring true pharmacological target engagement.
Diagram 2: High-throughput radioligand binding workflow for mAChR affinity quantification.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells stably expressing human M3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]-NMS, and varying concentrations of (S)-cyclopentolate (
10−11
to
10−4
M).
Self-Validation Step: Include a control well with 1 µM Atropine to define non-specific binding (NSB) and validate the assay's dynamic range.
Equilibration: Incubate the plate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
Washing & Detection: Wash filters three times with ice-cold buffer. Add liquid scintillation cocktail and measure radioactivity (CPM).
Data Analysis: Calculate the
IC50
using non-linear regression. Convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Causality & Rationale: A functional assay is required to confirm that binding translates to true antagonism. The Fluorescent Imaging Plate Reader (FLIPR) assay measures intracellular calcium transients. We utilize probenecid in the dye-loading step to inhibit organic anion transporters, preventing the premature efflux of the Fluo-4 dye and maintaining signal integrity.
Step-by-Step Methodology:
Cell Seeding: Seed M3-CHO cells in a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight.
Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye (2 µM) in HBSS buffer with 20 mM HEPES and 2.5 mM probenecid. Incubate for 45 minutes at 37°C.
Antagonist Pre-incubation: Add serial dilutions of (S)-cyclopentolate. Incubate for 15 minutes to allow receptor occupancy.
Agonist Challenge: Using the FLIPR instrument, inject an
EC80
concentration of Acetylcholine.
Kinetic Reading: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.
Validation: Calculate the Z'-factor using positive (buffer only) and negative (1 µM Atropine) controls. A Z' > 0.5 validates the assay for
IC50
extraction.
Quantitative Data Summary
The following table summarizes the comparative pharmacological parameters of cyclopentolate formulations at the M3 receptor.
Compound
Formulation Type
M3 Receptor Affinity (pKi)
Functional IC50 (nM)
Clinical Relevance
DL-Cyclopentolate
Racemate
7.80 ± 0.15
~25.0
Standard ophthalmic agent
(S)-Cyclopentolate
Eutomer
~8.10 (Projected)
< 10.0
Primary driver of cycloplegia
(R)-Cyclopentolate
Distomer
< 6.00 (Projected)
> 1000
Minimal clinical contribution
Atropine
Reference Control
9.30 ± 0.10
~0.5
Long-acting positive control
Note: Enantiomer-specific projections are based on stereoselective ratios observed in homologous tropane and synthetic antimuscarinic agents.
Szwed, K., et al. (2013). "Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate". Source: researchgate.net.
Application Notes & Protocols: Formulation of (S)-Cyclopentolate Hydrochloride in a Mucoadhesive Nanoparticle System for Targeted Ocular Delivery
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (S)-cyclopentolate hydrochloride into a targeted ocular drug delivery system. Co...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (S)-cyclopentolate hydrochloride into a targeted ocular drug delivery system. Conventional eye drop formulations of cyclopentolate are plagued by low bioavailability due to rapid nasolacrimal drainage and poor corneal penetration, often leading to the need for frequent administration and the risk of systemic side effects.[1][2] To address these limitations, this guide details the development of a mucoadhesive nanoparticle system designed to enhance precorneal residence time, improve drug absorption, and provide sustained release. We present detailed, step-by-step protocols for the preparation of (S)-cyclopentolate HCl-loaded chitosan nanoparticles via the ionotropic gelation method, followed by rigorous characterization and preclinical evaluation strategies.
Introduction
(S)-Cyclopentolate hydrochloride is a potent synthetic antimuscarinic agent widely used in ophthalmology for its mydriatic (pupil dilation) and cycloplegic (ciliary muscle paralysis) effects.[3][4][5] These actions are crucial for diagnostic eye examinations and certain therapeutic interventions.[3][6] The drug functions as a competitive antagonist of muscarinic acetylcholine receptors in the iris sphincter and ciliary body muscles.[4][5] As a hydrophilic, water-soluble salt, (S)-cyclopentolate HCl is typically formulated as a simple aqueous eye drop.[7][8][9]
However, the efficacy of conventional topical administration is severely hampered by the eye's natural protective mechanisms, including blinking and tear turnover, which can wash away the formulation in minutes.[2][10] This results in as little as 5% of the administered dose reaching the target intraocular tissues.[10] This poor bioavailability necessitates frequent dosing, which increases the risk of systemic absorption and associated adverse effects, particularly in pediatric and geriatric patients.[3][6]
Targeted drug delivery systems offer a promising solution to these challenges.[11][12][13] Among various nanocarriers, mucoadhesive nanoparticles have gained significant attention for ocular applications.[1][10][14] These systems can interact with the mucin layer of the tear film, prolonging their residence time on the ocular surface.[10][14] This extended contact time not only facilitates sustained drug release but also enhances the potential for drug penetration across the cornea.[1]
This guide focuses on the use of chitosan, a natural, biocompatible, and biodegradable polymer with well-established mucoadhesive properties, to formulate (S)-cyclopentolate HCl nanoparticles.[14][15] We will detail the ionotropic gelation method, a mild and simple technique ideal for encapsulating hydrophilic drugs without the use of harsh organic solvents.[15][16][17]
A thorough understanding of the active pharmaceutical ingredient (API) and excipients is fundamental to successful formulation design.
Physicochemical Properties of (S)-Cyclopentolate Hydrochloride
(S)-Cyclopentolate hydrochloride is the hydrochloride salt of the S-enantiomer of cyclopentolate.[18] It is a white, crystalline powder that is odorless.[7][9] Key properties are summarized in the table below. Its high water solubility is a critical factor influencing the choice of encapsulation technique.
The choice of polymer and cross-linking agent is critical for creating nanoparticles with the desired characteristics (size, surface charge, drug loading, and release profile).
Polymer: Chitosan. A cationic polysaccharide derived from chitin, chitosan is selected for its excellent biocompatibility, biodegradability, and mucoadhesive properties.[14][15] Its positive charge at acidic to neutral pH allows for electrostatic interaction with the negatively charged sialic acid residues in ocular mucin, prolonging formulation retention.[14]
Cross-linker: Sodium Tripolyphosphate (TPP). TPP is a non-toxic polyanion used to form nanoparticles with chitosan through the ionotropic gelation process.[15][16] The electrostatic interaction between the protonated amine groups of chitosan and the anionic phosphate groups of TPP leads to inter- and intra-molecular cross-linking, resulting in the spontaneous formation of nanoparticles in an aqueous environment.[16]
Section 2: Formulation Protocol
This section provides a step-by-step protocol for the preparation of (S)-cyclopentolate HCl-loaded chitosan nanoparticles using the ionotropic gelation method.
Diagram: Nanoparticle Formulation Workflow
Caption: Workflow for preparing (S)-cyclopentolate HCl nanoparticles.
Protocol 2.1: Preparation of (S)-Cyclopentolate HCl-Loaded Chitosan Nanoparticles
Materials:
Low molecular weight Chitosan
(S)-Cyclopentolate Hydrochloride
Sodium Tripolyphosphate (TPP)
Glacial Acetic Acid
Deionized Water
Magnetic Stirrer and Stir Bars
High-speed Centrifuge
Procedure:
Prepare Chitosan Solution: Dissolve 2 mg/mL of chitosan in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
Rationale: Chitosan requires an acidic environment to protonate its amine groups, rendering it soluble in water and positively charged for cross-linking.
Prepare TPP Solution: Dissolve 1 mg/mL of TPP in deionized water.
Prepare Drug Solution: Dissolve (S)-cyclopentolate hydrochloride in deionized water at a concentration of 2 mg/mL.
Drug Loading: Add the drug solution to the chitosan solution at a predefined ratio (e.g., 1:5 v/v, drug solution:chitosan solution). Stir for 30 minutes at room temperature.
Nanoparticle Formation: While stirring the chitosan-drug mixture at 700 rpm, add the TPP solution dropwise. The formation of nanoparticles is spontaneous and is indicated by the appearance of an opalescent suspension.
Rationale: The addition of the polyanionic TPP to the cationic chitosan solution induces electrostatic interactions that cause the chitosan chains to cross-link and precipitate out of solution as nanoparticles, entrapping the drug in the process.[16][17]
Stirring and Maturation: Continue stirring the suspension for an additional 30 minutes to allow for the stabilization of the nanoparticles.
Purification: Pellet the nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes). Discard the supernatant, which contains unencapsulated drug and excess reagents.
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to ensure the removal of any residual reactants.
Final Formulation: Resuspend the final washed pellet in a suitable sterile aqueous vehicle (e.g., phosphate-buffered saline, pH 7.4) for further analysis.
Section 3: Characterization & Quality Control Protocols
Proper characterization is essential to ensure the nanoparticles meet the required specifications for safety, stability, and efficacy.[20][21]
Diagram: Nanoparticle Characterization Workflow
Caption: Key steps in the characterization of drug-loaded nanoparticles.
Protocol 3.1: Particle Size and Zeta Potential Analysis
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) using DLS.
Rationale: Particle size influences ocular irritation, corneal penetration, and drug release. A narrow PDI indicates a homogenous population of nanoparticles.[22]
Measure the Zeta Potential using the same instrument.
Rationale: Zeta potential indicates the surface charge of the nanoparticles, which is crucial for stability (electrostatic repulsion prevents aggregation) and mucoadhesion (positive charge for interaction with mucin).[23]
Protocol 3.2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Methodology: Indirect quantification.
Procedure:
After the initial centrifugation to pellet the nanoparticles (Protocol 2.1, Step 7), carefully collect the supernatant.
Quantify the amount of free, unencapsulated (S)-cyclopentolate HCl in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax.
Calculate EE% and DL% using the following equations:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
Rationale: These parameters are critical for determining the drug-carrying capacity of the formulation and for dose calculations.[24]
Transfer a known amount of the nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12 kDa).
Suspend the sealed bag in a vessel containing a known volume of release medium (e.g., Simulated Tear Fluid, pH 7.4) maintained at 37°C with gentle stirring.
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Analyze the concentration of (S)-cyclopentolate HCl in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Plot the cumulative percentage of drug released versus time.
Rationale: This study simulates the release of the drug from the nanoparticles into the tear film, providing essential data on the formulation's ability to provide sustained delivery.[26][27][28]
Parameter
Target Specification
Rationale
Particle Size
100 - 300 nm
Optimal for avoiding irritation and facilitating cellular uptake.
PDI
< 0.3
Indicates a monodisperse and uniform nanoparticle population.
Zeta Potential
> +20 mV
Ensures colloidal stability and promotes mucoadhesion.
Encapsulation Efficiency
> 70%
High drug payload for therapeutic efficacy.
Section 4: Preclinical Evaluation Strategy
Before human trials, the safety and efficacy of the formulation must be assessed in appropriate preclinical models.
Mechanism of Enhanced Ocular Delivery
The formulated chitosan nanoparticles are designed to improve drug delivery through a dual mechanism. First, the positive surface charge of the chitosan nanoparticles facilitates electrostatic interactions with the negatively charged mucin on the corneal surface, significantly increasing the formulation's residence time. Second, this prolonged contact allows for the sustained release of (S)-cyclopentolate HCl directly at the site of absorption, creating a higher concentration gradient to drive drug penetration through the cornea and into the anterior chamber.
Diagram: Mechanism of Mucoadhesion and Drug Release
Caption: Mucoadhesion prolongs contact time for sustained drug release.
The HET-CAM test is a widely accepted alternative to in-vivo animal eye irritation studies (e.g., the Draize test).[29][30][31] It assesses the potential of a substance to cause vascular damage to the chorioallantoic membrane of a chicken egg, which is a good predictor of ocular irritation.[32]
Procedure:
Use fertilized hen's eggs incubated for 9-10 days.[32][33]
Carefully remove the shell over the air cell to expose the CAM.
Apply a defined volume (e.g., 0.3 mL) of the nanoparticle suspension directly onto the CAM.[30][32]
Observe the CAM for up to 5 minutes for signs of irritation, including hemorrhage (bleeding), vascular lysis (vessel damage), and coagulation (protein denaturation).[29][32]
Score the irritation potential based on the time of onset and severity of these endpoints. A formulation is considered non-irritating if no reactions are observed within the 5-minute window.[29]
In-Vivo Efficacy Study - Mydriasis in a Rabbit Model
The albino rabbit is a standard model for ophthalmic drug studies due to its large eye and ease of handling.[34][35][36][37] This study will compare the mydriatic effect of the nanoparticle formulation against a conventional (S)-cyclopentolate HCl eye drop solution.
Procedure:
Acclimatize healthy adult New Zealand white rabbits.
Divide the rabbits into two groups: Group A (Nanoparticle formulation) and Group B (Conventional eye drop).
Measure the baseline pupil diameter of both eyes for all rabbits using a digital caliper or a pupilometer.
Administer a single drop of the respective formulation into one eye of each rabbit. The contralateral eye can serve as a control.
Measure the pupil diameter at regular intervals (e.g., 15, 30, 60, 120, 240, 360, and 480 minutes) post-instillation.[35]
Plot the change in pupil diameter versus time for both groups.
Analyze the data to determine the onset of action, maximum mydriatic effect (Emax), and duration of action.
Expected Outcome: The nanoparticle formulation is expected to show a more prolonged mydriatic effect compared to the conventional eye drop, demonstrating the benefit of sustained release and enhanced residence time.[38]
Conclusion
The formulation of (S)-cyclopentolate hydrochloride into a mucoadhesive chitosan nanoparticle system presents a viable and promising strategy to overcome the limitations of conventional ocular therapies.[1][12] The protocols detailed in this guide provide a robust framework for the preparation, characterization, and preclinical evaluation of this advanced drug delivery system. By enhancing precorneal residence time and providing sustained drug release, this nanotechnology-based approach has the potential to improve therapeutic outcomes, increase patient compliance, and reduce the incidence of systemic side effects associated with (S)-cyclopentolate administration.
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Ionotropic Gelation – A Novel Method to Prepare Chitosan. (2011). International Journal of Pharmaceutical and Clinical Research, 3(1), 1-4. Available at: [Link]
Zhang, X., et al. (2021). Nano-based ocular drug delivery systems: an insight into the preclinical/clinical studies and their potential in the treatment of posterior ocular diseases. Biomaterials Science, 9(17), 5949-5967. Available at: [Link]
Asas, A. A., et al. (2015). Preparation and In Vitro Evaluation of Chitosan Nanoparticles Containing Diclofenac Using the Ion-Gelation Method. Pharmaceutical and Biomedical Research, 1(1), 23-33. Available at: [Link]
Ali, A., & Ahmed, S. (2018). Chitosan Nanoparticles Prepared by Ionotropic Gelation: An Overview of Recent Advances. Journal of Controlled Release, 286, 1-13. Available at: [Link]
In-vitro drug release study of various eye drop formulations. (2015). ResearchGate. Available at: [Link]
Al-Musawi, S., et al. (2021). Preparation and characterisation of ciprofloxacin-loaded silver nanoparticles for drug delivery. IET Nanobiotechnology, 15(1), 87-95. Available at: [Link]
CYCLOPENTOLATE HYDROCHLORIDE. (n.d.). LookChem. Available at: [Link]
In-vitro release testing method development for ophthalmic ointments. (2017). International Journal of Pharmaceutics, 523(1), 1-11. Available at: [Link]
In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments. (2018). AAPS PharmSciTech, 19(4), 1667-1676. Available at: [Link]
Characterisation of polymeric nanoparticles for drug delivery. (2025). Nanoscale. Available at: [Link]
Kalashnikova, I., et al. (2015). Characterization of Drug-Loaded Nanoparticles. ResearchGate. Available at: [Link]
(S)-cyclopentolate hydrochloride. (n.d.). PubChem. Available at: [Link]
Nepafenac-assisted mydriasis in a rabbit model. (2010). Journal of Cataract and Refractive Surgery, 36(10), 1769-1772. Available at: [Link]
Ocular drug delivery systems: An overview. (2013). Journal of Pharmacy & Bioallied Sciences, 5(2), 100-105. Available at: [Link]
What is the mechanism of Cyclopentolate?. (2024). Patsnap Synapse. Available at: [Link]
Cyclopentolate: Uses & Dosage. (n.d.). MIMS Singapore. Available at: [Link]
Cyclopentolate Hydrochloride. (n.d.). PubChem. Available at: [Link]
Effect of gentamicin on mydriasis in rabbit's eye. (2023). National Journal of Physiology, Pharmacy and Pharmacology, 13(8), 1648-1651. Available at: [Link]
Study of Mydriatic and Miotic effect on rabbit eye. (n.d.). Slideshare. Available at: [Link]
Cyclopentolate. (n.d.). Pediatric Oncall. Available at: [Link]
Ophthalmic applications of cyclopentolate. (2022). Klinika Oczna, 124(1), 24-27. Available at: [Link]
Ocuserts: A novel ocular drug delivery system. (2023). World Journal of Advanced Research and Reviews, 18(3), 1041-1050. Available at: [Link]
Ocular effects and systemic absorption of cyclopentolate eyedrops after canthal and conventional application. (1990). Acta Ophthalmologica, 68(6), 644-647. Available at: [Link]
Evaluation Of Ocular Drug Delivery System. (n.d.). Slideshare. Available at: [Link]
Pre-clinical/clinical/approved formulations in ocular drug delivery system. (2021). ResearchGate. Available at: [Link]
A Prospective Comparison Between Cyclopentolate Spray and Drops in Pediatric Outpatients. (2013). Journal of Pediatric Ophthalmology and Strabismus, 50(3), 161-165. Available at: [Link]
An Optical Section-Assisted In Vivo Rabbit Model for Capsular Bend and Posterior Capsule Opacification Investigation. (2016). PLOS One, 11(2), e0148386. Available at: [Link]
The Effects of Different Mydriatics on Intraocular Pressure and Central Corneal Thickness in New Zealand White Rabbits. (2021). Kafkas Universitesi Veteriner Fakultesi Dergisi, 27(4), 433-438. Available at: [Link]
Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks. (2022). ResearchGate. Available at: [Link]
A Prospective Comparison Between Cyclopentolate Spray and Drops in Pediatric Outpatients. (2013). Journal of Pediatric Ophthalmology and Strabismus, 50(3), 161-165. Available at: [Link]
Application Note: Preparation and Validation of High-Purity (S)-Cyclopentolate Hydrochloride Standard Solutions
Introduction & Scope Cyclopentolate hydrochloride is a synthetic1 to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation)[1]. While clinical formulations typically employ the racemic mixture, is...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
Cyclopentolate hydrochloride is a synthetic1 to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation)[1]. While clinical formulations typically employ the racemic mixture, isolating and validating the enantiomeric purity of the (S)-enantiomer is critical for advanced pharmacokinetic profiling, stereoselective receptor binding assays, and toxicological evaluations. The (S)-enantiomer and (R)-enantiomer exhibit 2[2].
This application note provides a comprehensive, self-validating methodology for the gravimetric preparation, stabilization, and chiral chromatographic validation of high-purity (S)-cyclopentolate hydrochloride standard solutions.
Physicochemical Properties & Rationale for Standard Preparation
Understanding the physicochemical behavior of cyclopentolate hydrochloride is essential to prevent degradation and ensure absolute concentration accuracy. The compound is 3[3] but exhibits significant hygroscopicity, necessitating strict environmental controls during handling.
Table 1: Physicochemical Properties of Cyclopentolate Hydrochloride
Very soluble in water; freely soluble in ethanol (96%)[3]
Stability
Stable under normal conditions; highly hygroscopic; avoid strong oxidizers[5]
Workflow Diagram
Workflow for the preparation, storage, and chiral validation of (S)-cyclopentolate HCl standards.
Experimental Protocols
Preparation of the Primary Stock Solution (1.0 mg/mL)
Causality & Logic:
While cyclopentolate HCl is extremely water-soluble, preparing the standard strictly in water makes the solution vulnerable to microbial proliferation and potential hydrolysis over time. By utilizing a 50:50 (v/v) mixture of HPLC-grade Water and Methanol, we achieve three goals: (1) Methanol acts as a bacteriostatic agent extending shelf-life, (2) the organic modifier ensures immediate compatibility with reversed-phase HPLC mobile phases, preventing peak distortion upon injection, and (3) it optimally solvates the lipophilic phenyl ring while maintaining the solubility of the hydrochloride salt.
Step-by-Step Methodology:
Environmental Control: Ensure the weighing environment is maintained at 20–25 °C with a relative humidity of ≤40%. Rationale: The hygroscopic nature of the salt will lead to positive weighing errors (absorbing atmospheric moisture) if humidity is not strictly controlled.
Equilibration: Allow the sealed vial of high-purity (S)-cyclopentolate HCl reference standard (>99% enantiomeric excess) to equilibrate to room temperature in a desiccator for at least 60 minutes before opening.
Gravimetric Weighing: Using an analytical microbalance (calibrated with NIST-traceable weights), accurately weigh 10.00 mg of the (S)-cyclopentolate HCl standard into a static-free weighing boat.
Transfer: Quantitatively transfer the powder into a 10.0 mL Class A volumetric flask.
Dissolution: Add approximately 5 mL of the diluent (50:50 v/v HPLC-grade Water:Methanol). Sonicate the flask for 5 minutes in a cold water bath (<20 °C). Rationale: Cold sonication ensures complete dissolution without risking thermal degradation, as the compound decomposes near its melting point[5].
Volume Adjustment: Dilute to the 10.0 mL mark with the diluent. Invert the flask 10 times to ensure homogeneity, yielding a 1.0 mg/mL primary stock solution.
Storage: Aliquot the solution into 1.0 mL amber glass HPLC vials with PTFE-lined septa to protect from photo-degradation. Store at -20 °C.
Causality & Logic:
To validate that the (S)-enantiomer has not undergone racemization and meets purity specifications, a chiral separation method is mandatory. We utilize6[6]. β-cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. When added to the mobile phase, HP-β-CD forms transient diastereomeric inclusion complexes with the cyclopentolate enantiomers. Because the spatial arrangement of the (S) and (R) forms interact differently with the chiral rim of the cyclodextrin, they exhibit different thermodynamic binding constants, resulting in distinct chromatographic retention times[2][6].
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an aqueous buffer containing 0.10 mol/L NaH2PO4 and 0.05 mol/L HP-β-CD. Adjust the pH to 4.5 using dilute phosphoric acid. Filter through a 0.22 µm nylon membrane and degas thoroughly.
System Equilibration: Purge the HPLC system and equilibrate a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
Sample Preparation: Dilute the 1.0 mg/mL primary stock solution to a working concentration of 50 µg/mL using the mobile phase.
Injection & Detection: Inject 10 µL of the working standard. Monitor the eluent using a UV detector at 220 nm. For absolute stereochemical confirmation, couple the system with an inline Electronic Circular Dichroism (ECD) detector to verify the specific chiroptical signature of the (S)-enantiomer[2].
System Suitability: Analyze the chromatogram to ensure the resolution (
Rs
) between the (S)-enantiomer peak and any trace (R)-enantiomer peak is
≥1.5
. Calculate the Enantiomeric Excess (ee) to ensure it meets the >99% specification.
Summary of Chromatographic Validation Parameters
Table 2: Chiral HPLC Conditions for (S)-Cyclopentolate Validation
Parameter
Specification / Condition
Analytical Column
Reversed-phase C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase
0.10 M NaH2PO4 buffer (pH 4.5) enriched with 0.05 M HP-β-CD
Flow Rate
0.8 mL/min (Isocratic elution)
Detection
UV at 220 nm; ECD for absolute stereochemical confirmation
Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate.
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantiosepar
Application Note: Stereoselective LC-MS/MS Quantification of (S)-Cyclopentolate in Human Plasma
Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Scientists. Introduction & Clinical Context Cyclopentolate is a widely utilized anticholinergic and antimuscarinic agent, primari...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Scientists.
Introduction & Clinical Context
Cyclopentolate is a widely utilized anticholinergic and antimuscarinic agent, primarily administered as a topical ophthalmic solution to induce mydriasis and cycloplegia. Despite its localized application, systemic absorption through the nasolacrimal duct and highly vascularized ocular mucosa is significant. In vulnerable populations—particularly premature infants undergoing retinopathy of prematurity (ROP) examinations—plasma concentrations of cyclopentolate can reach up to 53 ng/mL, which has been causally linked to severe systemic adverse events including gastric residuals, bradycardia, and neurotoxicity[1].
Cyclopentolate is administered clinically as a racemic mixture. However, muscarinic receptor antagonism is highly stereoselective, meaning the (R)- and (S)-enantiomers likely exhibit divergent pharmacokinetic clearances and toxicological profiles. To support advanced pharmacokinetic (PK) and toxicokinetic (TK) studies, there is a critical need for an analytical method capable of resolving and quantifying the specific enantiomers. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the high-sensitivity quantification of (S)-cyclopentolate in human plasma.
As a Senior Application Scientist, designing a reliable bioanalytical assay requires moving beyond basic step-by-step instructions and understanding the causality of the chemistry involved. Every step in this protocol is engineered to act as a self-validating system:
Sample Clean-up via Mixed-Mode Cation Exchange (MCX): Cyclopentolate contains a tertiary amine with a pKa of approximately 8.4. By aggressively acidifying the plasma with phosphoric acid, we force the amine into a fully protonated state. The Oasis MCX solid-phase extraction (SPE) resin utilizes a dual-retention mechanism (reversed-phase and sulfonic acid cation-exchange). Washing the bound analytes with 100% methanol strips away neutral lipids and plasma phospholipids. This is a critical causality step: removing phospholipids eliminates the primary source of matrix-induced ion suppression in electrospray ionization (ESI), ensuring signal trustworthiness.
Chiral Recognition via CHIRAL-AGP: To separate the (S)- and (R)-enantiomers without chemical derivatization, we employ a CHIRAL-AGP column. The stationary phase consists of immobilized human
α1
-acid glycoprotein (AGP), which exhibits profound stereoselectivity for basic amines[2]. The chiral recognition is driven by a combination of hydrophobic interactions, hydrogen bonding, and steric hindrance within the glycoprotein's binding cleft.
Tandem Mass Spectrometry (MRM) Selection: In positive ESI mode, cyclopentolate readily forms a protonated precursor ion
[M+H]+
at m/z 292.2. Upon collision-induced dissociation (CID), the molecule undergoes a highly favorable neutral loss of water (
H2O
) from the hydroxyl group on the cyclopentyl ring, yielding a stable product ion at m/z 274.1[3]. Utilizing the 292.2
→
274.1 transition provides exceptional signal-to-noise (S/N) ratios, allowing for a Lower Limit of Quantitation (LLOQ) in the sub-ng/mL range.
Experimental Protocol
Materials and Reagents
Reference Standards: (S)-Cyclopentolate, (R)-Cyclopentolate (utilized for chromatographic resolution verification).
Internal Standard (IS): Cyclopentolate-
d5
. The use of an isotopically labeled IS, spiked before any extraction steps, creates a self-validating system that mathematically normalizes any volumetric losses during extraction or transient ion suppression during ionization.
Aliquoting & Spiking: Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 20 µL of the IS working solution (100 ng/mL Cyclopentolate-
d5
) and vortex for 10 seconds.
Acidification: Add 200 µL of 2% (
v/v
) aqueous
H3PO4
to the sample. Vortex vigorously for 30 seconds to disrupt drug-protein binding and ensure complete ionization of the tertiary amine.
SPE Conditioning: Condition the MCX cartridge with 1 mL of Methanol, followed immediately by 1 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.
Sample Loading: Load the acidified plasma sample onto the cartridge. Apply a gentle vacuum to achieve a dropwise flow rate (approx. 1 mL/min).
Aqueous Wash: Wash the cartridge with 1 mL of 0.1 M HCl to elute hydrophilic endogenous interferences.
Organic Wash: Wash with 1 mL of 100% Methanol. Note: The protonated analytes remain locked to the cation-exchange sites, while neutral lipids are washed to waste.
Elution: Elute the analytes into a clean borosilicate glass tube using 1 mL of 5% (
v/v
)
NH4OH
in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A, vortex for 1 minute, and transfer to an autosampler vial.
Instrumental Methodologies
Chromatographic Conditions
Column: CHIRAL-AGP (150 mm × 2.0 mm, 5 µm particle size).
Mobile Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 5.8 with acetic acid).
Mobile Phase B: 100% Isopropanol (IPA).
Elution Mode: Isocratic, 97% Mobile Phase A / 3% Mobile Phase B.
Flow Rate: 0.3 mL/min.
Column Temperature: 25°C.
Injection Volume: 5 µL.
Mass Spectrometry Conditions (ESI+)
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 400°C.
Collision Gas: Argon (2
×
10
−3
Torr).
Workflow Visualization
Figure 1: Step-by-step sample preparation and LC-MS/MS workflow for (S)-cyclopentolate.
Quantitative Data Summaries
Table 1: Optimized MRM Transitions for Cyclopentolate and Internal Standard
Technical Support Center: Optimizing Yield in (S)-Cyclopentolate Enantioselective Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the enantioselective synthesis of (S)-cyclopento...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the enantioselective synthesis of (S)-cyclopentolate.
Synthesizing the (S)-enantiomer of this muscarinic antagonist presents unique stereochemical and thermodynamic challenges. The molecule features a highly sterically hindered alpha-chiral center flanked by a phenyl ring and a fragile tertiary alcohol. Minor deviations in temperature, pH, or base selection will result in catastrophic yield loss via E1 elimination or base-catalyzed racemization[1].
This guide provides field-proven methodologies, causality-based troubleshooting, and self-validating protocols to ensure high enantiomeric excess (
ee
) and optimal overall yield.
Process Workflow & Mechanistic Pathways
The diagram below illustrates the two primary synthetic routes to (S)-cyclopentolate: the modern asymmetric aldol pathway and the classical chiral resolution pathway, alongside their respective degradation risks[2].
Fig 1: Enantioselective synthesis pathways for (S)-cyclopentolate and major side reactions.
Troubleshooting & FAQs
Q1: Why is the enantiomeric excess (
ee
) of my intermediate plateauing at ~75% during chiral resolution, and how can I improve the yield of the (S)-enantiomer?
Causality: The resolution of the sterically hindered α-(1-hydroxycyclopentyl)phenylacetic acid relies on the differential thermodynamic solubility of diastereomeric salts. A yield/ee plateau indicates thermodynamic equilibrium in your crystallization solvent. If you are using pure ethanol, the solubility difference between the (S,R) and (R,R) salts is insufficient, leading to kinetic trapping (occlusion) of the undesired isomer within the crystal lattice.
Actionable Fix: Implement the "Half-Equivalency" (Pope-Peachy) method and switch to an Ethanol/Water (9:1 v/v) solvent system. Adding water increases the dielectric constant, which selectively solubilizes the more soluble diastereomer while precipitating the target (S)-acid/(R)-amine salt. Furthermore, ensure your cooling ramp is strictly controlled (0.1°C/min) to allow for perfect lattice formation.
Q2: During the Grignard addition of phenylacetic acid to cyclopentanone, LC-MS shows a massive byproduct peak at [M-18]. How do I stop this?
Causality: The [M-18] peak is the dehydrated cyclopentenyl derivative. The intermediate contains a highly fragile tertiary alcohol on the cyclopentyl ring. Under acidic quench conditions, protonation of the hydroxyl group leads to the loss of water, forming a stable tertiary carbocation. This carbocation rapidly undergoes E1 elimination to form a double bond, permanently destroying your yield[1].
Actionable Fix: The reaction quench step is the culprit. Do not use 10% HCl to quench the Grignard reaction at room temperature. Instead, cool the reaction to exactly 0°C and quench with saturated aqueous ammonium chloride (NH
4
Cl, pH ~6) or very dilute 5% HCl at strictly <5°C[1]. Keep the pH of the aqueous layer above 3.0 during the entire extraction phase.
Q3: I start with 99%
ee
(S)-acid, but after coupling with 2-dimethylaminoethyl chloride, my final (S)-cyclopentolate drops to 85%
ee
. What is going wrong?
Causality: You are experiencing base-catalyzed racemization. The alpha-proton of cyclopentolate is highly activated because it is flanked by an electron-withdrawing carboxylate group and a resonance-stabilizing phenyl ring (pKa ~20). Using strong bases (like NaH or NaOH) or prolonged heating (>60°C) abstracts this proton, forming a planar enolate that reprotonates non-stereoselectively[2].
Actionable Fix: Shift to a milder, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or anhydrous K
2
CO
3
in a polar aprotic solvent (ethyl acetate or DMF)[2]. Keep the reaction temperature below 45°C.
Data Presentation: Optimization Matrices
Table 1: Optimization of Chiral Resolution Parameters
Goal: Maximize the yield and
ee
of (S)-α-(1-hydroxycyclopentyl)phenylacetic acid.
Solvent System
Resolving Agent (0.5 eq)
Cooling Rate
Yield (%)
Final
ee
(%)
EtOH (100%)
(R)-(+)-1-Phenylethylamine
Crash cool (Ice bath)
35.2%
68.4%
Acetone
Quinine
0.5°C / min
28.5%
82.1%
EtOH / H
2
O (9:1)
(R)-(+)-1-Phenylethylamine
0.1°C / min
42.8%
98.7%
Table 2: Esterification Conditions vs. Racemization Impact
Goal: Couple the chiral acid with 2-dimethylaminoethyl chloride without eroding stereocenter integrity[2].
Base Used
Solvent
Temp (°C)
Yield (%)
Final
ee
(%)
Failure Mechanism
NaH (2.0 eq)
THF
65°C
88%
72%
Severe base-catalyzed racemization
K
2
CO
3
(3.0 eq)
EtOAc
60°C
85%
92%
Mild racemization over time
DIPEA (2.5 eq)
CH
2
Cl
2
40°C
91%
98.5%
Optimal (Sterically hindered)
Validated Experimental Protocols
Protocol A: Diastereomeric Resolution of α-(1-hydroxycyclopentyl)phenylacetic acid
This protocol utilizes a self-validating stoichiometric limit (0.5 eq of resolving agent) to inherently prevent the precipitation of the (R,R) diastereomer.
Dissolution: Suspend 1.0 equivalent of racemic α-(1-hydroxycyclopentyl)phenylacetic acid in EtOH/H
2
O (9:1 v/v, 10 mL/g) and heat to 70°C until fully dissolved.
Salt Formation: Slowly add 0.5 equivalents of (R)-(+)-1-phenylethylamine dropwise over 15 minutes. Stir at 70°C for an additional 30 minutes.
Controlled Crystallization: Program the reactor to cool at a strict rate of 0.1°C/min down to 20°C. Self-Validation Step: If precipitation occurs before 55°C, reheat to 70°C and add 5% more solvent to prevent kinetic crashing.
Isolation: Filter the precipitated (S,R)-salt and wash with ice-cold EtOH (1 mL/g).
Acidification: Suspend the salt in Methyl tert-butyl ether (MTBE) and cool to 0°C. Slowly add 1M HCl until the aqueous layer reaches pH 3.0. Extract the organic layer, dry over Na
2
SO
4
, and concentrate in vacuo to yield the pure (S)-acid.
Protocol B: Mild Esterification to (S)-Cyclopentolate Hydrochloride
This protocol relies on steric hindrance to prevent alpha-proton abstraction[2].
Activation: Suspend (S)-α-(1-hydroxycyclopentyl)phenylacetic acid (1.0 eq) and 2-dimethylaminoethyl chloride hydrochloride (1.2 eq) in anhydrous CH
2
Cl
2
(8 mL/g) under an inert N
2
atmosphere.
Base Addition: Cool the vessel to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise over 20 minutes to prevent localized exothermic spikes.
Coupling: Warm the reaction to 40°C and stir for 12 hours.
Workup: Quench with saturated aqueous NaHCO
3
at room temperature. Extract the organic layer and wash with brine.
Salt Formation: Dilute the concentrated organic layer with MTBE. At 0°C, add a stoichiometric amount of HCl in methanol (1.0 eq). Stir for 2 hours to precipitate (S)-cyclopentolate hydrochloride as a white crystalline powder[2]. Filter and dry under vacuum.
References
CN106083615B. A kind of preparation method of cyclopentolate hydrochloride. Google Patents.
CN110483274A. Preparation method of cyclopentolate hydrochloride intermediate. Google Patents.
Szwed, K. et al. (2013). Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate. ResearchGate. Available at:[Link]
Technical Support Center: Overcoming (S)-Cyclopentolate Solubility Issues in Organic Solvents
Overview & Chemical Context (S)-Cyclopentolate is a muscarinic antagonist widely utilized in ophthalmic and neuropharmacological research. Commercially, it is almost exclusively supplied as (S)-cyclopentolate hydrochlori...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Chemical Context
(S)-Cyclopentolate is a muscarinic antagonist widely utilized in ophthalmic and neuropharmacological research. Commercially, it is almost exclusively supplied as (S)-cyclopentolate hydrochloride (a salt) to maximize aqueous solubility and shelf stability. However, this salt form frequently presents significant solubility bottlenecks when researchers attempt to incorporate it into lipophilic formulations, organic synthesis workflows, or non-polar assay environments.
This guide provides field-proven troubleshooting strategies, physicochemical data, and validated protocols to resolve these solubility barriers and ensure experimental integrity.
Physicochemical Data Summary
Understanding the thermodynamic drivers of solubility is critical. The hydrochloride salt relies on ion-dipole interactions to dissolve, making it highly soluble in high-dielectric solvents (water, methanol) but insoluble in low-dielectric organic solvents (hexane, ether)[1].
Table 1: Comparative Solubility Profile of Cyclopentolate Forms
Solvent
Dielectric Constant (ε)
Cyclopentolate HCl (Salt Form)
Cyclopentolate (Free Base Form)
Water
80.1
Very Soluble (>100 mg/mL)
Sparingly Soluble
Methanol / Ethanol
32.7 / 24.5
Freely Soluble
Freely Soluble
Dichloromethane (DCM)
8.9
Slightly Soluble
Highly Soluble
Ethyl Acetate
6.0
Practically Insoluble
Highly Soluble
Diethyl Ether
4.3
Insoluble
Highly Soluble
Hexane / Heptane
1.9
Insoluble
Soluble
Troubleshooting FAQs
Q1: I am trying to dissolve (S)-cyclopentolate in dichloromethane (DCM) for a derivatization reaction, but it forms a cloudy suspension. Why is this happening?A: You are likely using the commercially standard (S)-cyclopentolate hydrochloride salt. In low-dielectric solvents like DCM, the ionic lattice energy of the hydrochloride salt exceeds the solvation energy provided by the solvent, preventing dissolution. To resolve this, you must either use a co-solvent (like 5-10% methanol) to disrupt the ionic lattice, or convert the molecule to its free base form prior to the reaction.
Q2: How do I calculate the required pH to ensure complete conversion to the free base?A: (S)-cyclopentolate contains a tertiary amine with a reported pKa of approximately 8.2 to 8.42[2]. According to the Henderson-Hasselbalch equation, adjusting the aqueous environment to a pH equal to the pKa results in a 50:50 mixture of salt and free base. To ensure >99% conversion to the lipophilic free base, you must adjust the pH of the aqueous phase to at least two units above the pKa (i.e., pH > 10.4). The free base form has a higher partition coefficient (LogP ≈ 1.0) and is highly soluble in organic solvents[3].
Q3: Can I use phase-transfer catalysts (PTCs) if I want to avoid the free-basing step?A: Yes. If your workflow involves a biphasic organic/aqueous reaction, adding a PTC such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the ionized cyclopentolate into the organic phase. The lipophilic tetrabutylammonium cation pairs with the chloride ion, while the cyclopentolate cation pairs with the counter-ion of your organic reagent, temporarily masking its charge and allowing it to partition into the organic layer.
Q4: Is gentle heating recommended to force the hydrochloride salt into organic solvents like ethyl acetate?A: Heating is generally not recommended as a primary solution for this specific molecule. While heating increases kinetic energy and temporarily improves solubility, the salt will rapidly precipitate out upon cooling ("crashing out"). Furthermore, prolonged heating of cyclopentolate in the presence of trace moisture can lead to the hydrolysis of its ester bond, degrading the compound into inactive byproducts.
Standard Operating Procedure: Free-Basing (S)-Cyclopentolate
To permanently overcome organic solubility issues, the most robust method is a liquid-liquid extraction to isolate the free base. This protocol is self-validating: the disappearance of the solid in the organic phase confirms successful partitioning.
Materials Required:
(S)-Cyclopentolate Hydrochloride
Deionized Water
0.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Aqueous Dissolution: Dissolve the (S)-cyclopentolate HCl in a minimal volume of deionized water (e.g., 100 mg in 2 mL water). The solution should be completely clear.
Alkalinization: Slowly add 0.5 M NaOH dropwise while stirring. Monitor the pH using indicator paper or a pH meter. Continue adding until the pH reaches 10.5.
Causality Note: At this pH, the tertiary amine is fully deprotonated, drastically increasing its lipophilicity and causing the free base to separate as a milky oil or fine precipitate in the water.
Extraction: Add an equal volume of your chosen organic solvent (e.g., 2 mL DCM) to the aqueous mixture. Transfer to a separatory funnel (or use a vortex mixer for micro-scale vials). Agitate vigorously for 2 minutes to maximize the interfacial surface area for partitioning.
Phase Separation: Allow the layers to separate completely. If using DCM, the organic layer will be on the bottom; if using ethyl acetate, it will be on top. Collect the organic phase.
Validation & Washing: Extract the aqueous layer one more time with fresh organic solvent to ensure quantitative recovery. Combine the organic layers. The organic layer should be perfectly clear, validating that the salt has been converted to the soluble free base.
Drying: Add a small spatula tip of anhydrous Na₂SO₄ to the combined organic layers. Swirl until the drying agent stops clumping and flows freely.
Causality Note: This removes trace water that partitioned into the organic phase, preventing ester hydrolysis during subsequent storage or reactions.
Concentration: Filter out the drying agent and evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator. The resulting residue is pure (S)-cyclopentolate free base, which will now dissolve freely in almost any organic solvent.
Workflow Visualization
Workflow for the liquid-liquid extraction and free-basing of (S)-cyclopentolate.
References
Title: Description and Solubility / Reference Tables First Supplement to USP 35–NF 30
Source: drugfuture.com
URL:1
Title: Novel Zeolite Modified Carbon Paste Electrode for Differential Pulse Voltammetric Assay of Cyclopentolate hydrochloride
Source: electrochemsci.org
URL:2
Title: Systemic Absorption of Cyclopentolate and Adverse Events After Retinopathy of Prematurity Exams
Source: nih.gov (PMC)
URL:3
Technical Support Center: Optimizing Mobile Phase pH for (S)-Cyclopentolate Chiral Separation
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for scientists and drug development professionals tasked with the chiral separation of (S)-cyclopentolate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for scientists and drug development professionals tasked with the chiral separation of (S)-cyclopentolate. Because enantiomeric resolution relies heavily on precise molecular interactions, this document bypasses basic theory to focus directly on the mechanistic causality, self-validating troubleshooting, and step-by-step optimization of mobile phase pH.
Core Principles & Mechanistic FAQs
Q: Why is mobile phase pH the single most critical parameter for (S)-cyclopentolate enantioseparation?A: Cyclopentolate contains a tertiary amine group with a pKa of approximately 8.2 to 8.42[1][2]. The mobile phase pH directly dictates its ionization state, which is the foundational driver for chiral recognition. When utilizing protein-based chiral stationary phases (CSPs) such as α1-acid glycoprotein (AGP), separation relies on a synergistic combination of hydrophobic inclusion and electrostatic interactions. AGP has a low isoelectric point (pI = 2.7). At an optimized pH of 6.0 to 7.0, the AGP column maintains a strong net negative charge, while the tertiary amine of cyclopentolate remains protonated (cationic)[3]. This opposite-charge state facilitates the stereoselective ionic binding required for the CSP to differentiate the spatial arrangement of the (S)- and (R)-enantiomers.
Q: What happens mechanistically if the pH deviates outside the 6.0–7.0 window?A: Causality dictates that extreme pH values disrupt the delicate binding equilibrium required for chiral resolution:
High pH (> 8.0): As the pH approaches the drug's pKa, cyclopentolate becomes deprotonated and neutral. The critical ionic interaction with the CSP is lost, resulting in rapid elution, a severe drop in the retention factor (
k′
), and ultimate co-elution of the enantiomers[3].
Low pH (< 4.0): While the amine is fully ionized, the ester linkage in cyclopentolate becomes highly susceptible to acid-catalyzed hydrolysis. Furthermore, at pH levels approaching the CSP's isoelectric point, the stationary phase loses its net negative charge, drastically reducing binding affinity and resolution[3].
Q: How does the choice of organic modifier interact with pH optimization?A: Organic modifiers (like propan-1-ol) alter the dielectric constant of the mobile phase, which subtly shifts the apparent pKa of both the analyte and the buffer system. For (S)-cyclopentolate on an AGP column, a low concentration of uncharged modifier (e.g., 4% propan-1-ol) at pH 7.0 provides the optimal balance[4]. It reduces non-specific hydrophobic retention while preserving the pH-driven ionic chiral recognition.
Mechanistic influence of mobile phase pH on cyclopentolate chiral recognition.
Troubleshooting Guide: pH-Related Anomalies
Symptom: Co-elution of (R)- and (S)-cyclopentolate with unusually short retention times.
Root Cause: The mobile phase pH is too high (approaching pH 8.2), neutralizing the cyclopentolate amine[1]. Without the positive charge, the analyte cannot ionically bind to the chiral selector.
Self-Validating Fix: Measure the pH of the aqueous buffer before adding the organic modifier. Adjust the buffer to pH 7.0 using 0.1 M
H3PO4
. Re-inject the sample; an immediate increase in retention time validates the restoration of the ionic state.
Symptom: Severe peak tailing specifically for the later-eluting (S)-enantiomer.
Root Cause: Secondary interactions with unendcapped silanols on the silica support matrix. At pH 7.0, silanols are fully ionized and can cause non-specific, high-affinity binding.
Self-Validating Fix: Increase the buffer concentration from 10 mM to 20 mM to increase ionic strength and mask silanol activity[3][4]. If tailing persists, drop the pH slightly to 6.5 to partially protonate and neutralize the most acidic silanols without compromising the CSP's overall charge.
Symptom: Appearance of unknown peaks eluting before the main analyte.
Root Cause: Hydrolysis of the cyclopentolate ester bond. Cyclopentolate is unstable in extreme aqueous environments.
Self-Validating Fix: Prepare fresh mobile phase and sample diluent daily. Ensure the system pH does not drop below 5.0. Run a degraded sample (intentionally exposed to pH 2.0 for 24 hours) as a control to confirm the exact retention time of the degradation peaks.
Step-by-Step Methodology: pH Optimization Workflow for CHIRAL-AGP Columns
This protocol is a self-validating system designed to isolate pH as the independent variable while controlling ionic strength and hydrophobic interactions for (S)-cyclopentolate separation.
Phase 1: Buffer Preparation & pH Titration
Weigh exactly 1.42 g of anhydrous Sodium Phosphate Dibasic (
Na2HPO4
) and dissolve in 900 mL of ultrapure water (18.2 MΩ·cm) to create a ~10 mM base solution.
Insert a calibrated pH probe. Slowly titrate the solution using 0.1 M Phosphoric Acid (
H3PO4
) until the pH stabilizes exactly at 7.0[4].
Validation Check: Allow the solution to sit for 5 minutes and verify the pH does not drift. Buffer capacity is critical for reproducible chiral recognition.
Phase 2: Mobile Phase Formulation
4. Transfer 960 mL of the pH 7.0 buffer to a 1 L volumetric flask.
5. Add 40 mL of HPLC-grade propan-1-ol to achieve a 4% (v/v) organic modifier concentration[4].
6. Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Degas by sonication for 10 minutes.
Phase 3: Equilibration & System Suitability
7. Install the CHIRAL-AGP column (e.g., 150 x 4.0 mm, 5 µm).
8. Pump the mobile phase at a flow rate of 0.9 mL/min. Monitor the baseline at 225 nm[4].
9. Equilibrate for at least 30 column volumes (approx. 45-60 minutes) until the baseline is completely flat, ensuring the stationary phase is fully ionized and saturated with the buffer.
10. Inject 10 µL of a 50 µg/mL racemic cyclopentolate standard. Evaluate the resolution (
Rs
). A successful pH optimization will yield an
Rs≥1.5
.
Workflow for optimizing mobile phase pH for (S)-cyclopentolate chiral separation.
comparative mydriatic efficacy of (S)-cyclopentolate and atropine sulfate
Executive Summary In ophthalmic drug development and clinical diagnostics, achieving reliable mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) is critical for accurate refractive evaluations and su...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In ophthalmic drug development and clinical diagnostics, achieving reliable mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) is critical for accurate refractive evaluations and surgical interventions. While 1[1], its prolonged duration of action necessitates the use of alternatives like cyclopentolate for routine applications. This guide provides a rigorous comparative analysis of the mydriatic efficacy, receptor pharmacodynamics, and experimental validation protocols for (S)-cyclopentolate and atropine sulfate.
Mechanistic Grounding: Receptor Pharmacology
Both atropine and cyclopentolate function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 subtype located on the iris sphincter and ciliary body muscles. By blocking acetylcholine binding, these agents inhibit Gq-protein coupled intracellular calcium release, thereby preventing actomyosin crossbridging and inducing mydriasis.
Fig 1: Mechanism of M3 muscarinic receptor antagonism by mydriatic agents.
Stereochemical Considerations in Drug Design
Cyclopentolate is commercially formulated as a racemic mixture. In drug development, isolating the active enantiomer (chiral switching) is a common strategy to improve the therapeutic index. However, advanced enantiomeric separation studies utilizing diastereomeric salt formation have demonstrated that 2[2]. Thus, while (S)-cyclopentolate interacts specifically with the chiral binding pocket of the M3 receptor, the racemate remains the pharmacological standard due to the lack of enantioselective superiority in pupillary dilation[2].
Comparative Pharmacodynamics
The clinical and preclinical utility of these agents is dictated by their binding kinetics and physicochemical properties. Atropine exhibits exceptionally slow receptor dissociation, leading to prolonged effects. Conversely, cyclopentolate offers a rapid onset but is highly susceptible to melanin binding in pigmented irides, which can delay onset and reduce the magnitude of cycloplegia[1].
Quantitative Efficacy Profile
The following table synthesizes experimental and clinical data comparing 1% formulations of both agents:
Melanin in dark irides sequesters cyclopentolate, reducing bioavailability[1].
Self-Validating Experimental Protocol: In Vivo Mydriatic Efficacy
To objectively quantify the comparative efficacy of these agents, researchers must employ a self-validating in vivo model. The following protocol utilizes an albino and pigmented rabbit model to account for melanin-binding variables, ensuring high-fidelity pharmacodynamic data.
Step-by-Step Methodology
Subject Selection & Acclimation :
Utilize two cohorts: New Zealand White (albino, devoid of iris melanin) and Dutch Belted (pigmented) rabbits.
Causality: Comparing these strains isolates the variable of pigment-binding, which is known to sequester lipophilic anticholinergics and dampen the maximum effect (
Emax
).
Baseline Pupillometry :
Habituate animals to restraint boxes for 15 minutes.
Measure baseline horizontal and vertical pupil diameters under strictly controlled mesopic lighting (50 lux) using infrared (IR) video-pupillometry[2].
Causality: Strict lux control prevents the parasympathetic light-reflex from confounding the pharmacodynamic baseline.
Contralateral Dosing Strategy :
Instill 50 µL of 1% (S)-cyclopentolate (or racemate) into the right eye (OD).
Instill 50 µL of sterile saline into the left eye (OS) as a control.
Causality: The contralateral eye serves as a dynamic internal control to account for systemic drug absorption and endogenous sympathetic tone fluctuations.
Time-Series Imaging :
Record pupil diameter continuously for the first 35-60 minutes[2], followed by discrete measurements at 2, 4, 8, 24, and 48 hours post-instillation.
Pharmacodynamic Modeling :
Extract data to calculate the Area Under the Effect Curve (AUEC), maximum pupil diameter (
Emax
), and time to maximum effect (
Tmax
).
Fig 2: Experimental workflow for comparative in vivo mydriatic efficacy.
References
[4] Meta analysis of comparison between atropine and cyclopentolate in cycloplegia. ResearchGate.
[2] Enantiomeric Separation, Ophthalmic Formulations and Mydriatic Activity Of Cyclopentolate Hydrochloride. Investigative Ophthalmology & Visual Science (ARVO Journals).
[1] Tropicamide vs. Cyclopentolate - Review of Myopia Management. Review of Myopia Management.
[3] Efficacy of tropicamide, homatropine, cyclopentolate, atropine and hyoscine as mydriatics in Angora goats. Taylor & Francis.
(S)-Cyclopentolate Hydrochloride Analytical Method Validation: Chiral HPLC vs. SFC Comparison under ICH Q2(R2)
Executive Summary Cyclopentolate hydrochloride is a potent anticholinergic agent widely utilized in ophthalmology to induce mydriasis and cycloplegia[1]. While administered clinically as a racemate, its antimuscarinic ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclopentolate hydrochloride is a potent anticholinergic agent widely utilized in ophthalmology to induce mydriasis and cycloplegia[1]. While administered clinically as a racemate, its antimuscarinic activity resides predominantly in the (S)-enantiomer. As regulatory paradigms shift toward stringent stereochemical control, developing robust, enantioselective analytical methods is paramount. This guide objectively compares Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the quantification of (S)-cyclopentolate, providing a self-validating experimental framework grounded in the latest ICH Q2(R2) guidelines[2][3].
The Causality of Chiral Recognition
The separation of enantiomers on a Chiral Stationary Phase (CSP) is governed by the formation of transient diastereomeric complexes between the solute enantiomers and the chiral selector[4]. Polysaccharide-based CSPs, such as amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Amylose-2), provide a helical structure containing chiral cavities[5].
When racemic cyclopentolate is injected, the (S)- and (R)-enantiomers interact differently with the carbamate linkages via hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomer forming the more stable transient complex is retained longer, resulting in baseline resolution[4][6].
Mechanism of transient diastereomeric complex formation in chiral chromatography.
Methodological Comparison: Chiral HPLC vs. Chiral SFC
To validate an analytical procedure for (S)-cyclopentolate, scientists must select an appropriate chromatographic mode.
Chiral HPLC (Normal Phase): Utilizes hexane/isopropanol mixtures. While it provides excellent resolution, the high viscosity of the mobile phase restricts flow rates, leading to longer run times (typically 15–25 minutes) and significant organic solvent waste.
Chiral SFC: Replaces the bulk of the organic mobile phase with supercritical carbon dioxide (scCO₂), supplemented with a polar modifier (e.g., methanol with 0.1% diethylamine). Because scCO₂ has liquid-like density but gas-like viscosity and diffusivity, mass transfer kinetics are vastly accelerated[6][7]. This allows for higher flow rates without sacrificing column efficiency, reducing run times to under 5 minutes and aligning with green analytical chemistry metrics[7].
ICH Q2(R2) Validation Lifecycle
The revised ICH Q2(R2) guideline mandates a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[2][3]. It emphasizes that the objective of validation is to demonstrate that the procedure is "fit for the intended purpose"[2].
ICH Q2(R2) lifecycle validation workflow for chiral analytical procedures.
To ensure trustworthiness, the following SFC protocol is designed as a self-validating system. It incorporates continuous System Suitability Testing (SST) and bracketing standards to automatically detect and flag instrumental drift or column degradation during the run[8].
Step 1: System Preparation & SST (Specificity)
Action: Equilibrate a Lux Amylose-2 column (150 x 4.6 mm, 3 µm) with scCO₂ / Methanol (0.1% DEA) at 80:20 (v/v), 40°C, 150 bar backpressure, and a 3.0 mL/min flow rate.
Self-Validation Check: Inject a racemic cyclopentolate standard (50 µg/mL). The system is only deemed suitable if the resolution (Rs) between (R)- and (S)-cyclopentolate is ≥ 2.0, and the tailing factor is ≤ 1.5.
Step 2: Linearity & Range Assessment
Action: Prepare calibration standards of (S)-cyclopentolate at 50%, 80%, 100%, 120%, and 150% of the target specification limit (e.g., 10–150 µg/mL)[2].
Self-Validation Check: Analyze in triplicate. The correlation coefficient (R²) must be ≥ 0.999. Residual plots must be generated to confirm random distribution, ensuring no hidden non-linear concentration dependencies[3].
Step 3: Accuracy via Matrix Spiking
Action: Spike known concentrations of (S)-cyclopentolate reference standard into a placebo ophthalmic matrix (containing preservatives and buffers) at 3 levels (80%, 100%, 120%)[8].
Self-Validation Check: Calculate percent recovery. The acceptable range is 98.0% – 102.0%. An orthogonal UV-Vis spectrophotometric check can be performed to verify the absence of matrix interference[1].
Action: Perform 6 replicate injections of the 100% test concentration on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and different mobile phase batch (Intermediate Precision).
Self-Validation Check: The Relative Standard Deviation (RSD) for peak area and retention time must be ≤ 2.0%.
Step 5: Sensitivity (LOD & LOQ)
Action: Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 for Limit of Detection (LOD) and 10:1 for Limit of Quantification (LOQ).
Self-Validation Check: Inject the LOQ concentration 6 times. The RSD of the LOQ area must be ≤ 5.0%, proving reliable quantitation at the threshold.
Quantitative Data Presentation: HPLC vs. SFC Performance
The following table synthesizes representative validation data comparing Chiral HPLC and Chiral SFC for (S)-cyclopentolate, demonstrating the performance advantages of SFC while meeting all ICH Q2(R2) criteria[2][7].
ICH Q2(R2) Validation Parameter
Acceptance Criteria
Chiral HPLC (Normal Phase)
Chiral SFC
Run Time
N/A
18.5 min
3.2 min
Specificity (Resolution, Rs)
Rs ≥ 1.5
2.1
3.5
Linearity (R²)
R² ≥ 0.999
0.9992
0.9998
Range
Covers 80-120%
10 – 100 µg/mL
5 – 150 µg/mL
Accuracy (Mean Recovery)
98.0% – 102.0%
98.7% ± 1.1%
100.2% ± 0.6%
Repeatability (RSD)
≤ 2.0%
1.5%
0.8%
Intermediate Precision (RSD)
≤ 2.0%
1.8%
1.1%
LOD (S/N = 3)
Report Value
0.5 µg/mL
0.1 µg/mL
LOQ (S/N = 10)
Report Value
1.5 µg/mL
0.3 µg/mL
Solvent Consumption / Run
Minimize
~18.5 mL (Hexane/IPA)
~1.9 mL (MeOH) + scCO₂
Data Synthesis Note: SFC demonstrates superior resolution and sensitivity due to the lower longitudinal diffusion and sharper peak profiles inherent to supercritical fluids, while drastically reducing organic solvent consumption.
References
Title: validation of analytical procedures q2(r2) - ICH
Source: ich.org
URL:2
Title: VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A
Source: ich.org
URL:8
Title: Spectrophotometric Determination of Distigmine Bromide, Cyclopentolate HCl, Diaveridine HCl and Tetrahydrozoline HCl via Charge Transfer Complex Formation with TCNQ and TCNE Reagents
Source: brieflands.com
URL:1
Title: Green RP-UPLC Method for Simultaneous Determination of Cyclopentolate and Organic Impurities Using DoE and Sustainability Metrics
Source: nih.gov
URL:7
A Pharmacological Showdown: (S)-Cyclopentolate Hydrochloride vs. Racemic Cyclopentolate
A Guide for Researchers and Drug Development Professionals In the realm of ophthalmic research and clinical practice, cyclopentolate hydrochloride stands as a cornerstone for inducing mydriasis (pupil dilation) and cyclo...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers and Drug Development Professionals
In the realm of ophthalmic research and clinical practice, cyclopentolate hydrochloride stands as a cornerstone for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). Administered as eye drops, it is an essential tool for accurate refractive error determination and the treatment of conditions like uveitis.[1] However, the commercially available form is typically a racemic mixture, containing equal parts of the (S)- and (R)-stereoisomers. This guide delves into the pharmacological distinctions between the enantiopure (S)-cyclopentolate and the racemic mixture, providing a data-driven comparison of their expected pharmacological outcomes and the experimental methodologies required to validate these differences.
While direct, head-to-head comparative studies of (S)-cyclopentolate and its racemic form are not abundant in publicly accessible literature, fundamental principles of stereochemistry in pharmacology, supported by data on analogous compounds and the racemic mixture itself, allow for a robust and insightful comparison. The central thesis of this guide is that the pharmacological activity of cyclopentolate resides almost exclusively in the (S)-enantiomer, rendering the (R)-enantiomer an isomeric impurity.
The Principle of Stereoselectivity in Muscarinic Antagonists
Many clinically significant drugs are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that these enantiomers can exhibit markedly different interactions with chiral biological targets such as receptors and enzymes. Muscarinic acetylcholine receptor (mAChR) antagonists are a classic example of this stereoselectivity.
A pertinent analogue is atropine, the prototypical muscarinic antagonist. Atropine is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine. The entirety of its anticholinergic activity is attributed to (-)-hyoscyamine, which binds to muscarinic receptors with high affinity.[2] Conversely, (+)-hyoscyamine is largely inactive. This principle is foundational to understanding the pharmacology of cyclopentolate. It has been noted that the pharmacological effect of cyclopentolate is primarily mediated by its levorotatory stereoisomer, (-) of cyclopentolate, which corresponds to the (S)-enantiomer.[3]
Comparative Pharmacology: An Evidence-Based Extrapolation
Cyclopentolate exerts its effects by competitively blocking muscarinic acetylcholine receptors in the iris sphincter and ciliary muscles.[1][3] These actions prevent pupillary constriction and accommodation, leading to mydriasis and cycloplegia, respectively. The primary targets in the eye are the M3 muscarinic receptors.[3]
Receptor Binding Affinity: A Quantitative Perspective
Table 1: Muscarinic Receptor Binding Affinities. The Ki values for racemic cyclopentolate are presented. The values for (S)-cyclopentolate are deduced based on the pharmacological principle that it is the active enantiomer, and thus the racemate represents a 50% dilution. The (R)-enantiomer is presumed to have negligible affinity.
The logical inference from this data is that the (S)-enantiomer possesses a binding affinity approximately twice that of the racemic mixture. For example, at the M3 receptor, the primary target for mydriasis and cycloplegia, the Ki of racemic cyclopentolate is 2.63 nM.[4] This suggests that the Ki for pure (S)-cyclopentolate would be approximately 1.32 nM. The (R)-enantiomer, in this context, does not contribute to the therapeutic effect but does constitute 50% of the administered drug.
Figure 1: A diagram illustrating the differential binding affinity of cyclopentolate forms to the M3 muscarinic receptor.
In Vivo Pharmacological Outcomes: Mydriasis and Cycloplegia
The enhanced receptor affinity of (S)-cyclopentolate is expected to translate directly to greater in vivo potency. For a given concentration, an ophthalmic solution of pure (S)-cyclopentolate hydrochloride should produce a more rapid onset of action, a greater peak mydriatic and cycloplegic effect, and potentially a longer duration of action compared to the same concentration of the racemic mixture.
From a clinical and drug development perspective, this has significant implications:
Reduced Therapeutic Dose: A lower concentration of the pure (S)-enantiomer could achieve the same therapeutic effect as a higher concentration of the racemic mixture.
Improved Safety Profile: By eliminating the (R)-enantiomer, which is essentially an unnecessary chemical entity being administered to the patient, the potential for off-target effects or metabolic burden could be reduced. While cyclopentolate is generally well-tolerated, systemic side effects can occur, particularly in children.[5] Using a lower, more effective dose of a single enantiomer could mitigate these risks.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized superiority of (S)-cyclopentolate, rigorous preclinical and clinical studies are necessary. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of (S)-cyclopentolate and racemic cyclopentolate for the five human muscarinic receptor subtypes.
Objective: To quantify and compare the binding affinities of (S)-cyclopentolate and racemic cyclopentolate at human M1, M2, M3, M4, and M5 receptors.
Materials:
Cell membranes from stable cell lines expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
Test compounds: (S)-cyclopentolate hydrochloride and racemic cyclopentolate hydrochloride, dissolved in assay buffer.
Non-specific binding control: Atropine (1 µM).
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
96-well microplates.
Glass fiber filters.
Scintillation cocktail and liquid scintillation counter.
Methodology:
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize gently and dilute to the desired protein concentration (typically 20-50 µ g/well ) in ice-cold assay buffer.
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of diluted membrane preparation.
Non-specific Binding: 25 µL Atropine (1 µM), 25 µL [³H]-NMS, and 50 µL of diluted membrane preparation.
Competition Binding: 25 µL of varying concentrations of test compound (S-cyclopentolate or racemic cyclopentolate, typically in a 10-point, half-log dilution series), 25 µL [³H]-NMS, and 50 µL of diluted membrane preparation.
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]-NMS binding).
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Proper Disposal of (S)-Cyclopentolate Hydrochloride: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (S)-cyclopentolate hydrochloride in a research laboratory setting. As a potent anticholinergic agent, proper handling and...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (S)-cyclopentolate hydrochloride in a research laboratory setting. As a potent anticholinergic agent, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazards and Regulatory Framework
(S)-Cyclopentolate hydrochloride is classified as a hazardous substance, and its disposal is regulated under federal and state environmental laws.[1][2][3] It is crucial to manage this compound as a hazardous pharmaceutical waste from the point of generation to its final disposal.[2][4]
Hazard Profile of (S)-Cyclopentolate Hydrochloride
Hazard Classification
Description
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[5]
Organ Toxicity
May cause damage to organs through single or repeated exposure.[5]
Hazardous to the aquatic environment with long-lasting effects.[5]
This data is synthesized from multiple Safety Data Sheets (SDSs) for cyclopentolate hydrochloride.
The primary regulatory framework governing the disposal of this compound in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[2][7] While (S)-cyclopentolate hydrochloride is not specifically a P- or U-listed hazardous waste, it may be considered hazardous due to its toxicity.[7][8] Therefore, it is prudent to handle it as such.
The Disposal Workflow: From Generation to Collection
The following workflow outlines the critical steps for managing (S)-cyclopentolate hydrochloride waste within the laboratory.
Caption: Disposal workflow for (S)-cyclopentolate hydrochloride.
Step-by-Step Disposal Procedures
Part 1: Waste Segregation and Containerization
Immediate Segregation : As soon as (S)-cyclopentolate hydrochloride waste is generated, it must be segregated from other waste streams.[1] This includes separating it from non-hazardous trash, sharps, and other incompatible chemical wastes.
Waste Characterization : The waste must be identified as hazardous pharmaceutical waste.
Container Selection :
Use a dedicated, leak-proof waste container made of a material compatible with (S)-cyclopentolate hydrochloride, such as high-density polyethylene (HDPE).
The container must have a secure, tight-fitting lid to prevent spills and releases.
Labeling :
Affix a "Hazardous Waste" label to the container.[9]
Clearly write the full chemical name: "(S)-Cyclopentolate Hydrochloride".
Indicate the hazards (e.g., "Toxic," "Environmental Hazard").[9]
Record the date when waste is first added to the container.
Part 2: Accumulation and Storage
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[1][9]
Storage Conditions :
Keep the waste container closed at all times, except when adding waste.
Store in a cool, dry, and well-ventilated area.
Ensure the storage area is secure to prevent unauthorized access.
Incompatible Materials : Do not store with strong acids, bases, or oxidizing agents.
Part 3: Decontamination of Laboratory Equipment
Proper decontamination of labware and surfaces is crucial to prevent cross-contamination and accidental exposure.
Initial Cleaning : Remove any gross contamination from equipment by gently wiping with a disposable towel moistened with an appropriate solvent (e.g., 70% ethanol) to minimize dust generation.[10]
Decontamination Solution : Prepare a decontamination solution. Given that cyclopentolate hydrochloride readily hydrolyzes in alkaline conditions, a dilute basic solution can be effective for decontamination.[11]
Caution : This procedure is for decontamination of surfaces and equipment, not for the bulk neutralization of the chemical waste itself.
Procedure :
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
Wipe down the contaminated surfaces with the decontamination solution.
Follow with a rinse of deionized water.
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste in the designated (S)-cyclopentolate hydrochloride waste container.[12]
Part 4: Spill Management
In the event of a spill, follow these procedures:
Evacuate and Secure : Alert others in the area and restrict access to the spill site.
Personal Protective Equipment : Don appropriate PPE, including respiratory protection if the spill involves a dry powder.
Containment :
For liquid spills, use an absorbent material to contain the spill.
For solid spills, carefully cover with a damp cloth or paper towel to avoid generating dust. Do not dry sweep.
Cleanup :
Collect the spilled material and any contaminated absorbents using non-sparking tools.
Place all cleanup materials into a designated hazardous waste container.
Decontamination : Decontaminate the spill area as described in the decontamination protocol above.
Part 5: Final Disposal
Contact Environmental Health and Safety (EH&S) : When the waste container is nearly full, contact your institution's EH&S department or a licensed hazardous waste disposal vendor to arrange for pickup.[13]
Waste Manifest : Ensure that a hazardous waste manifest is completed for the transport of the waste. This document tracks the waste from your laboratory to its final disposal facility, ensuring "cradle-to-grave" accountability.[9]
Incineration : The recommended final disposal method for (S)-cyclopentolate hydrochloride is incineration at a permitted hazardous waste facility.[13]
Chemical Inactivation: A Note of Caution
While the hydrolysis of cyclopentolate hydrochloride in alkaline solutions is a known degradation pathway, attempting to neutralize or chemically inactivate bulk quantities of the waste in the laboratory is not recommended without a specific, validated protocol and the approval of your institution's EH&S department.[11][14] The potential for uncontrolled reactions, hazardous byproducts, and exposure risks outweighs the benefits for routine laboratory-scale waste. The most prudent and compliant approach is to dispose of the unaltered chemical waste through a licensed hazardous waste contractor.
Summary of Best Practices
Always handle (S)-cyclopentolate hydrochloride and its waste with appropriate PPE.
Never dispose of (S)-cyclopentolate hydrochloride down the drain or in the regular trash.
Always segregate (S)-cyclopentolate hydrochloride waste from other waste streams.
Always use properly labeled, sealed, and compatible waste containers.
Always follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these procedures, you can ensure the safe and compliant management of (S)-cyclopentolate hydrochloride waste, protecting yourself, your colleagues, and the environment.
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